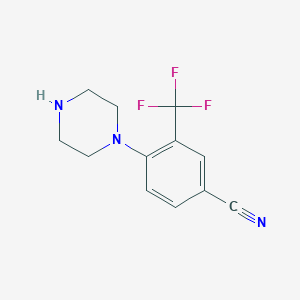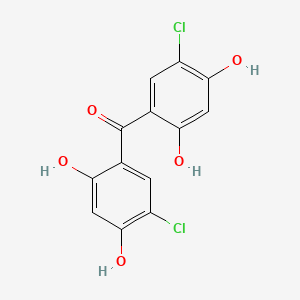![molecular formula C16H22N2O4S B6319199 tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate CAS No. 852554-13-3](/img/structure/B6319199.png)
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound with the molecular formula C16H22N2O4S. It is known for its unique bicyclic structure, which includes a diazabicyclohexane core. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclohexane Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, typically using tosyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, usually achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclohexane core.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.
Biological Probes: It can be used to design probes for studying biological processes.
Industry:
Material Science: The compound’s stability and reactivity make it useful in the development of new materials.
Agrochemicals: It can be used in the synthesis of agrochemical compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazabicyclohexane core can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., tosyl vs. oxa) can significantly impact the compound’s reactivity and applications.
- Reactivity: tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is unique due to its tosyl group, which can undergo specific substitution reactions not possible with other similar compounds.
- Applications: While similar compounds may be used in organic synthesis, the specific functional groups in this compound make it particularly valuable in medicinal chemistry and material science.
Propriétés
IUPAC Name |
tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCKSELTFQRCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)




![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)






